molecular formula C13H15N3O3S B2370459 2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-87-4

2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2370459
CAS RN: 896337-87-4
M. Wt: 293.34
InChI Key: BADOWHZNXDRTTF-UHFFFAOYSA-N
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Description

The compound “2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a derivative of 2,2′∶6′,2″-terpyridine (terpy) that has been modified at the 4′ position . It is used to generate bifunctional chelates .


Synthesis Analysis

The synthesis of this compound involves a particularly convenient route based on nucleophilic substitution of 4′-chloroterpyridine . The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized .


Molecular Structure Analysis

The crystal structure of “2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one” has been determined . The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have also been synthesized and characterized .


Chemical Reactions Analysis

The compound is involved in the formation of bifunctional chelates through a process based on nucleophilic substitution of 4′-chloroterpyridine .

Scientific Research Applications

Molecular Structure and Conformation

Research on similar compounds to 2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one has focused on understanding their molecular structure and conformation. For instance, the molecular dimensions of closely related compounds show evidence of aromatic delocalization in the pyrazole rings, with varying conformations of ethylsulfanyl substituents (Insuasty et al., 2008).

Crystal Structure Analysis

Crystal structure analyses of similar compounds have been conducted. For example, the crystal structure of a terpyridyl derivative has been determined, providing insights into the spatial arrangement of such molecules (Sampath et al., 1999).

Tribological Properties

Research into triazine derivatives, which are chemically related to the compound , has explored their tribological properties. Studies have found that certain triazine derivatives improve antiwear and friction-reducing capacities in specific fluids (Wu et al., 2017).

Chemical Reactions and Synthesis

The compound and its analogs have been studied in terms of their reactivity and synthesis. Research has been conducted on the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazine derivatives (Vetyugova et al., 2018).

Synthesis of Brighteners

Triazine derivatives have been utilized in the synthesis of fluorescent brighteners. These compounds exhibit properties useful in industrial applications, such as improving the whiteness of materials (Um et al., 2005).

Inhibitors of Soluble Epoxide Hydrolase

Triazine-based compounds have been identified as inhibitors of soluble epoxide hydrolase, a key enzyme in various biological processes. This research can lead to the development of new pharmacological agents (Thalji et al., 2013).

Solvent-Free Synthesis

Advancements in the solvent-free synthesis of triazines have been made, contributing to more environmentally friendly and efficient chemical processes (Ghorbani‐Vaghei et al., 2015).

Potential for Cell Differentiation Agents

Triazines have been synthesized as potential agents affecting cell differentiation, indicating a potential role in biological and medical research (Linder et al., 2018).

properties

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-3-2-5-16-11(9)14-12(15-13(16)17)20-8-4-10-18-6-7-19-10/h2-3,5,10H,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADOWHZNXDRTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCCC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

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